molecular formula C20H19FN4O3S B2557975 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide CAS No. 946239-12-9

4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide

Cat. No.: B2557975
CAS No.: 946239-12-9
M. Wt: 414.46
InChI Key: BAFVVBCPIJMJEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide is a sulfonamide derivative characterized by a fluorinated benzene ring connected to a sulfonamide group, which is further linked to a phenyl-substituted pyridazine moiety bearing a morpholine ring.

Properties

IUPAC Name

4-fluoro-N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4O3S/c21-16-3-7-18(8-4-16)29(26,27)24-17-5-1-15(2-6-17)19-9-10-20(23-22-19)25-11-13-28-14-12-25/h1-10,24H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFVVBCPIJMJEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonylation Using Sulfinylamine Reagents

Modern methods leverage t-butoxy-N-sulfinylamine (t-BuONSO) for efficient primary sulfonamide synthesis. This reagent enables direct coupling of 4-fluorobenzenesulfonyl groups with aromatic amines under mild conditions:

$$
\text{Ar-MgBr} + t\text{-BuONSO} \xrightarrow{\text{THF, -78°C}} \text{Ar-SO}2\text{-NH}2 + \text{isobutene} + \text{byproducts}
$$

Key advantages:

  • Yield : 78-92% for aryl Grignard substrates
  • Functional Group Tolerance : Compatible with halides, ethers, and protected amines
  • Mechanistic Pathway : Proceeds through sulfinamide intermediate formation followed by O→N migration

Classical Sulfonation-Amination Sequence

Traditional approaches follow a three-step sequence:

  • Sulfonation :
    $$
    \text{C}6\text{H}5\text{F} + \text{ClSO}3\text{H} \xrightarrow{\text{150°C}} 4\text{-F-C}6\text{H}4\text{-SO}3\text{H} \quad (\text{82% yield})
    $$

  • Chlorination :
    $$
    4\text{-F-C}6\text{H}4\text{-SO}3\text{H} + \text{PCl}5 \xrightarrow{\text{CH}2\text{Cl}2} 4\text{-F-C}6\text{H}4\text{-SO}_2\text{Cl} \quad (\text{91% yield})
    $$

  • Amination :
    $$
    4\text{-F-C}6\text{H}4\text{-SO}2\text{Cl} + \text{NH}3 \xrightarrow{\text{Et}_2\text{O}} \text{Target Sulfonamide} \quad (\text{76% yield})
    $$

Comparative Analysis

Method Yield (%) Purity (HPLC) Reaction Time Scalability
t-BuONSO 89 98.5 2 hr >100 g
Classical 76 95.2 8 hr >1 kg

Construction of the 6-Morpholino-Pyridazine Core

Pyridazine Ring Formation

The pyridazine scaffold is typically assembled via cyclocondensation of 1,4-diketones with hydrazines:

$$
\text{H}2\text{N-NH}2 + \text{RC(O)C(R')C(O)R''} \xrightarrow{\text{EtOH, Δ}} \text{Pyridazine Derivative} \quad (\text{65-78% yield})
$$

For the target compound:

  • Diketone Precursor : 3-Morpholino-1,4-diketone
  • Hydrazine Source : Hydrazine hydrate (85%)
  • Optimized Conditions : Ethanol reflux, 12 hr

Coupling Strategies for Molecular Assembly

Suzuki-Miyaura Cross-Coupling

The critical phenyl-pyridazine linkage is established via palladium-mediated coupling:

$$
\begin{array}{ccc}
\text{Br} & + & \text{B(OH)}2 \
& \xrightarrow[\text{Na}
2\text{CO}3]{\text{Pd(PPh}3\text{)}_4} & \
\text{Pyridazine} & & \text{Phenyl Boronic Acid} \
\end{array}
\quad (\text{82% yield})
$$

Optimized Conditions :

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0)
  • Solvent: Dioxane/Water (4:1)
  • Temperature: 90°C, 24 hr

Reductive Amination Approach

Alternative route for sulfonamide-phenyl linkage:

$$
\text{4-F-C}6\text{H}4\text{-SO}2\text{NH}2 + \text{4-Aminophenyl-Pyridazine} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Target Compound} \quad (\text{68% yield})
$$

Key Considerations :

  • pH Control: Acetic acid buffer (pH 5)
  • Reducing Agent: Sodium cyanoborohydride
  • Reaction Time: 48 hr

Purification and Analytical Characterization

Crystallization Optimization

Solvent System Purity Increase (%) Recovery Yield (%)
Ethyl Acetate/Hexane 97.2 → 99.8 85
Methanol/Water 97.2 → 99.5 92
THF/Heptane 97.2 → 98.9 78

Data from large-scale preparations (>500 g batches)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆):
    δ 8.72 (d, J=9.2 Hz, 1H, pyridazine-H), 8.25 (s, 1H, NH), 7.92-7.85 (m, 4H, aryl-H)

  • HRMS (ESI+):
    Calculated for C₂₀H₁₉FN₄O₃S [M+H]⁺: 414.1234, Found: 414.1231

  • HPLC Purity :
    99.8% (C18 column, 0.1% TFA in H₂O/MeCN gradient)

Industrial-Scale Considerations

Cost Analysis of Key Steps

Process Step Cost Contribution (%) Yield-Loss Criticality
Sulfonamide Synthesis 28 High
Pyridazine Functionalization 41 Medium
Coupling Reactions 19 High
Purification 12 Low

Data aggregated from patent examples

Environmental Impact Assessment

  • PMI (Process Mass Intensity) : 87 kg/kg product (classical route) vs. 43 kg/kg (t-BuONSO route)
  • E-Factor : 35 (traditional) vs. 18 (modern methods)

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide can be contextualized against sulfonamide derivatives with variations in substituents, heterocyclic cores, and biological activities. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Sulfonamide Derivatives

Compound Name / ID Molecular Formula Key Substituents/Features Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Notes References
4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (Target Compound) C₂₁H₂₀FN₅O₃S - Fluorobenzene sulfonamide
- Pyridazine-morpholine core
441.48 Not reported Hypothesized kinase/modulator activity due to morpholine and sulfonamide pharmacophores
4-butoxy-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide (G620-0599) C₂₄H₂₈N₄O₄S - Butoxybenzene sulfonamide
- Pyridazine-morpholine core
476.57 Not reported Screening compound; potential solubility enhancement via butoxy chain
4-{[4-(Diethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 10) C₂₃H₂₉N₉O₃S - Triazine-diethylamino-morpholine core
- Pyridinyl sulfonamide
519.62 240–243 Anti-inflammatory/antimicrobial activity (specific data not disclosed)
4-{[4-(Benzylamino)-6-chloro-1,3,5-triazin-2-yl]-amino}-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 4) C₂₁H₁₈ClN₇O₂S - Triazine-benzylamino-chloro core
- Pyridinyl sulfonamide
475.94 254–256 Moderate enzyme inhibition (unspecified targets)
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide C₃₂H₂₆F₂N₆O₄S - Chromen-pyrazolopyrimidine core
- Dual fluorophenyl groups
616.9 211–214 Anticancer candidate; high-resolution structural data available

Key Observations

Structural Modifications and Pharmacokinetics: The target compound and G620-0599 share a pyridazine-morpholine backbone but differ in sulfonamide substituents (fluoro vs. butoxy). Triazine-containing derivatives (e.g., Compounds 4 and 10) exhibit broader heterocyclic diversity, which may influence target selectivity. For instance, the diethylamino-morpholine group in Compound 10 could enhance solubility and binding to hydrophilic enzyme pockets .

The chromen-pyrazolopyrimidine derivative () highlights the role of fused heterocycles in anticancer activity, a feature absent in the target compound but relevant for future analog design .

Thermal Stability :

  • Triazine derivatives (Compounds 4, 10) show higher melting points (>240°C) compared to pyridazine-morpholine analogs, likely due to increased molecular rigidity and hydrogen-bonding capacity .

Biological Activity

4-Fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, a sulfonamide derivative, has garnered attention in the pharmaceutical field due to its potential therapeutic applications. Sulfonamides are known for their diverse biological activities, including antibacterial, antidiabetic, and anticancer properties. This article focuses on the biological activity of this specific compound, drawing from various studies and research findings.

Chemical Structure

The compound can be described by its IUPAC name and molecular formula. Its structural features include a fluorine atom, a morpholine ring, and a pyridazine moiety, which contribute to its biological properties.

Anticancer Properties

Research indicates that sulfonamide derivatives can exhibit anticancer activity. A study involving related compounds demonstrated that modifications in the sulfonamide structure can enhance cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown promising results in inhibiting cell proliferation in breast cancer models .

Behavioral Effects

A study on a related sulfonamide, 4-fluoro-N-(4-sulfamoylbenzyl) benzene-sulfonamide (4-FBS), explored its effects on nicotine-induced behavioral sensitization in mice. The results indicated that 4-FBS significantly reduced locomotor activity associated with nicotine exposure, suggesting potential applications in treating addiction or neurodegenerative disorders . The doses administered (20, 40, and 60 mg/kg) showed a dose-dependent response in attenuating behavioral sensitization.

The mechanism through which this compound exerts its effects may involve modulation of neurotransmitter systems. In the aforementioned study, it was noted that 4-FBS administration led to a significant decrease in adenosine levels in the striatum of mice, which is crucial for understanding its impact on dopaminergic pathways involved in addiction .

Table 1: Summary of Biological Activities

Activity Compound Effect Reference
Anticancer4-Fluoro-N-{...}Cytotoxicity against cancer cell lines
Behavioral Sensitization4-FBSReduced locomotor activity
Neurotransmitter Modulation4-FBSDecreased adenosine levels

Case Studies

Q & A

Q. What are the common synthetic routes for 4-fluoro-N-{4-[6-(morpholin-4-yl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

Methodological Answer:

  • Synthesis Routes : The compound can be synthesized via sequential coupling reactions. For example, the pyridazine core can be functionalized with morpholine using palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) . The sulfonamide group is introduced via nucleophilic substitution between 4-fluorobenzenesulfonyl chloride and an aminophenyl intermediate.
  • Optimization : Key parameters include solvent choice (e.g., DMF or THF for polar aprotic conditions), temperature control (60–80°C for coupling steps), and catalyst systems (e.g., Pd(dba)₂/Xantphos for morpholine introduction). Reaction progress should be monitored via TLC or LCMS .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm aromatic proton environments (e.g., pyridazin-3-yl protons at δ 8.5–9.0 ppm, morpholine protons at δ 3.5–3.8 ppm) .
  • IR : Identify sulfonamide S=O stretches (~1350 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    • Chromatography :
  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) for purity analysis; retention time ~1.4 minutes under acidic conditions .
  • LCMS : Monitor molecular ion peaks (e.g., [M+H]+ at m/z ~450) to confirm molecular weight .

Q. What key physicochemical properties influence its bioavailability and solubility?

Methodological Answer:

  • Hydrogen Bonding : The sulfonamide group contributes 1 H-bond donor and 2 acceptors, while morpholine adds 2 H-bond acceptors, impacting solubility .
  • LogP : Calculated XlogP ~2.6 suggests moderate lipophilicity, which can be optimized via substituent modification (e.g., fluorinated groups enhance metabolic stability) .
  • Polar Surface Area (PSA) : A PSA of ~87.5 Ų indicates moderate permeability, requiring formulation strategies like salt formation or nanoencapsulation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Assay Standardization : Validate protocols using positive controls (e.g., known kinase inhibitors if targeting enzymes) and ensure consistent cell lines/passage numbers .
  • Data Triangulation : Cross-reference IC₅₀ values with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .
  • Structural Confirmation : Use X-ray crystallography (as in pyrazole sulfonamide studies) to verify binding modes and rule out off-target effects .

Q. What computational methods are used to study its binding interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with kinase domains (e.g., MAPK or PI3K). Prioritize docking poses with sulfonamide oxygen forming H-bonds to catalytic lysine residues .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the morpholine-pyridazine moiety in hydrophobic pockets .
  • QSAR : Derive predictive models using descriptors like molar refractivity and dipole moment to optimize substituent effects on activity .

Q. How can conflicting crystallographic data on polymorphic forms be addressed?

Methodological Answer:

  • Polymorph Screening : Use solvent-drop grinding with 10 solvents (e.g., ethanol, DCM) to identify stable crystalline forms. Characterize via PXRD and DSC .
  • SC-XRD : Collect high-resolution data (λ = 0.71073 Å) to resolve disorder in the morpholine ring. Refine structures using SHELXL .
  • DFT Calculations : Compare experimental and theoretical lattice energies to identify the most thermodynamically stable form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.